molecular formula C12H17NOS B7501243 Azetidin-1-yl-(5-methyl-4-propylthiophen-2-yl)methanone

Azetidin-1-yl-(5-methyl-4-propylthiophen-2-yl)methanone

Cat. No. B7501243
M. Wt: 223.34 g/mol
InChI Key: PBSCSKIIKYUPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-1-yl-(5-methyl-4-propylthiophen-2-yl)methanone, commonly known as APTM, is a synthetic compound that has gained significant attention in scientific research due to its unique structure and potential applications. APTM belongs to the class of thioamides and has been synthesized using various methods.

Mechanism of Action

APTM exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammation process. It also modulates the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain and mood.
Biochemical and physiological effects:
Studies have shown that APTM exhibits potent anti-inflammatory and analgesic effects, which are attributed to its ability to inhibit COX-2 activity. It has also been found to possess antioxidant properties, which help to protect cells against oxidative stress. APTM has been shown to be well-tolerated in animal models, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

APTM has several advantages for use in lab experiments. It is readily available, easy to synthesize, and exhibits potent biological effects. However, its solubility in water is limited, which can make it challenging to use in certain experiments. Additionally, the optimal dosage and duration of treatment for APTM are not well-established, which can make it difficult to interpret experimental results.

Future Directions

Several future directions for APTM research can be identified. One area of interest is the development of new synthetic methods for APTM that can improve its yield and purity. Another direction is the investigation of APTM's potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to elucidate the optimal dosage and duration of treatment for APTM and to investigate its potential side effects.
Conclusion:
APTM is a synthetic compound that has gained significant attention in scientific research due to its unique structure and potential applications. It exhibits potent anti-inflammatory, analgesic, and antipyretic properties and has been investigated for its potential use in the treatment of several diseases. While APTM has several advantages for use in lab experiments, its solubility in water is limited, and the optimal dosage and duration of treatment are not well-established. Future research directions include the development of new synthetic methods, investigation of its potential use in the treatment of other diseases, and further studies to elucidate its optimal dosage and potential side effects.

Synthesis Methods

APTM can be synthesized using different methods, including the reaction of thioamide with ketones, amination of ketones followed by thioamide formation, and the reaction of ketones with thioamides. The most commonly used method involves the reaction of thioamide with ketones in the presence of a base catalyst. This method has been optimized to achieve high yields of APTM with minimal side reactions.

Scientific Research Applications

APTM has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

azetidin-1-yl-(5-methyl-4-propylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-3-5-10-8-11(15-9(10)2)12(14)13-6-4-7-13/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSCSKIIKYUPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=C1)C(=O)N2CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-1-yl-(5-methyl-4-propylthiophen-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.